molecular formula C9H6N2O3 B1580427 3-(4-Nitrophenyl)-3-oxopropanenitrile CAS No. 3383-43-5

3-(4-Nitrophenyl)-3-oxopropanenitrile

Cat. No. B1580427
CAS RN: 3383-43-5
M. Wt: 190.16 g/mol
InChI Key: DXYPCBNFJFSXFY-UHFFFAOYSA-N
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Description

Nitrophenyl compounds are a class of organic molecules that contain a nitro group (-NO2) attached to a phenyl group. They are used in the synthesis of various chemicals and can exhibit different properties based on their structure .


Chemical Reactions Analysis

Nitrophenyl compounds can undergo various chemical reactions, including reduction reactions. For instance, 4-nitrophenol can be reduced to 4-aminophenol . The specific reactions that “3-(4-Nitrophenyl)-3-oxopropanenitrile” undergoes are not documented in the sources I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties for “3-(4-Nitrophenyl)-3-oxopropanenitrile” are not available in the literature I have access to.

Scientific Research Applications

Bonding in Amorphous Carbon Nitride

Research on carbon nitride, aiming for a crystalline super-hard phase, resulted in an amorphous phase with significant implications for bonding interpretations and material properties. Studies suggest a predominance of double or sp2 CN bonds in high-nitrogen content films, highlighting the importance of accurate bonding characterization in developing future materials (Rodil & Muhl, 2004).

Azo Polymers for Optical Storage

The synthesis and study of azo polymers for reversible optical storage showed that cooperative motion between azo and side groups in amorphous polymers could significantly enhance photoinduced birefringence. This research opens new pathways for the development of high-performance materials for optical data storage and photonic applications (Meng et al., 1996).

Reaction of Arylmalononitriles with Nitric Acid

The study of arylmalononitriles' reaction with nitric acid revealed the formation of unique products, challenging the common understanding of dicyanomethyl group's directing properties. This research provides valuable insights into the reactivity and potential synthetic applications of nitrile-containing compounds (Suzuki et al., 1988).

Synthesis of Oxazoles

The synthesis of 2,4,5-trisubstituted oxazoles through a reaction mediated by tin(IV) chloride explores new methods in organic synthesis, emphasizing the versatility of nitrile-containing compounds in synthesizing heterocyclic structures (Selvi & Srinivasan, 2014).

Optical Properties of (Oxy)Nitride Materials

(Oxy)nitrides exhibit unique optical properties due to their structural diversity, making them suitable for various industrial applications. This comprehensive review highlights (oxy)nitrides' potential in photovoltaic, photocatalytic, and optoelectronic applications, indicating the relevance of nitride and related compounds in advancing material sciences (Xie & Hintzen, 2013).

properties

IUPAC Name

3-(4-nitrophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYPCBNFJFSXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343678
Record name 3-(4-Nitrophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)-3-oxopropanenitrile

CAS RN

3383-43-5
Record name 3-(4-Nitrophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrobenzoylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4′-nitroacetophenone (30 g, 0.123 mol) in ethanol (200 mL) at 0° C. was added a solution of NaCN (18 g, 0.368 mol) in H2O (60 mL) dropwise over 1 h. Upon completion of the addition, the mixture was stirred at 0° C. for an additional hour and then diluted with H2O (200 mL). The solution was treated with 1N aq. HCl solution, to a pH of 2, and extracted with CH2Cl2 (2×500 ML). The combined organic layers were dried over Na2SO4 and concentrated by rotary evaporation. The residue was purified by flash chromatography on silica gel eluting with 1:1 hexane/EtOAc to obtain 2-cyano-4′nitroacetophenone as an orange solid.
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.